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Compound of Interest

Compound Name: Hibifolin

Cat. No.: B1673243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hibifolin is a flavonol glycoside, a class of natural compounds known for their diverse

biological activities. Isolated from plants such as Abelmoschus manihot (Linn.) Medicus,

hibifolin has garnered significant interest within the scientific community for its potential

therapeutic applications.[1] This technical guide provides a comprehensive overview of the

chemical structure, properties, and known biological activities of hibifolin, with a focus on its

neuroprotective and anti-virulence mechanisms. Detailed experimental protocols and signaling

pathway diagrams are presented to facilitate further research and development.

Chemical Structure and Properties
Hibifolin, also known as Gossypetin-8-glucuronide, is characterized by a flavonoid core

structure linked to a glucuronic acid moiety.
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Identifier Value

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-

dihydroxyphenyl)-3,5,7-trihydroxy-4-

oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-

carboxylic acid

Molecular Formula C₂₁H₁₈O₁₄

Molecular Weight 494.36 g/mol

CAS Number 55366-56-8

SMILES String

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(

C=C3O)O)O[C@H]4--INVALID-LINK--

C(=O)O)O)O">C@@HO)O)O)O

Physicochemical Properties
While a specific melting point has not been extensively reported in the literature, some key

solubility characteristics have been documented.

Property Value

Solubility Soluble in Dimethyl sulfoxide (DMSO).[2]

Appearance Yellow solid.[3]

Biological Activities and Mechanisms of Action
Hibifolin exhibits a range of biological effects, with its neuroprotective and anti-virulence

properties being the most extensively studied.

Neuroprotective Effects
Hibifolin has demonstrated significant potential in protecting neurons from damage,

particularly in the context of Alzheimer's disease models.

Studies have shown that hibifolin can prevent cell death induced by aggregated beta-amyloid

(Aβ) peptides in a dose-dependent manner.[4] The neuroprotective mechanism involves
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several key events:

Inhibition of Calcium Mobilization: Pre-treatment with hibifolin abolishes Aβ-induced

mobilization of intracellular calcium.[4]

Reduction of Apoptotic Markers: Hibifolin reduces the activation of caspase-3 and caspase-

7, key executioner enzymes in the apoptotic cascade, and suppresses DNA fragmentation

induced by Aβ.

Activation of the Akt Signaling Pathway: Hibifolin promotes the phosphorylation of Akt, a

crucial protein kinase involved in cell survival and proliferation. This activation is considered

a key component of its neuroprotective activity.

The neuroprotective effects of hibifolin against Aβ-induced toxicity can be summarized in the

following signaling pathway:

Beta-Amyloid (Aβ)
Ca²⁺ Mobilization

Caspase-3/7 Activation

Apoptosis / Cell Death

Hibifolin

Akt p-Akt (Active)Phosphorylation Neuronal Survival

Click to download full resolution via product page

Hibifolin's neuroprotective signaling pathway.

Anti-virulence Activity against Staphylococcus aureus
Hibifolin has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in

Staphylococcus aureus. By inhibiting SrtA, hibifolin can attenuate the pathogenicity of this

bacterium.
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SrtA is a transpeptidase that anchors surface proteins to the bacterial cell wall, playing a crucial

role in adhesion, invasion, and biofilm formation. Hibifolin acts as a reversible inhibitor of SrtA.

Parameter Value

IC₅₀ (SrtA inhibition) 31.20 µg/mL

This inhibition of SrtA activity leads to a reduction in S. aureus virulence, as demonstrated by:

Decreased adhesion of bacteria to host cells.

Reduced biofilm formation.

A common method to assess SrtA inhibition is through a Fluorescence Resonance Energy

Transfer (FRET) assay.
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Workflow for Sortase A FRET-based inhibition assay.

Anti-inflammatory Activity
Hibifolin has also been reported to possess anti-inflammatory properties. It has been shown to

reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as co-

stimulatory molecules CD80 and CD86, and MHC II induced by lipopolysaccharide (LPS).
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Experimental Protocols
Sortase A (SrtA) Inhibition Assay (FRET-based)
This protocol is adapted from studies investigating the inhibition of S. aureus SrtA by hibifolin.

4.1.1. Materials

Purified recombinant S. aureus Sortase A (SrtA)

Hibifolin

Fluorescent SrtA substrate (e.g., Abz-LPATG-Dap(Dnp)-NH₂)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

96-well black microplates

Fluorescence microplate reader

4.1.2. Procedure

Prepare serial dilutions of hibifolin in the assay buffer.

In a 96-well black microplate, add a fixed concentration of purified SrtA to each well.

Add the various concentrations of hibifolin to the wells containing SrtA. Include a control

group with no hibifolin.

Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for the binding of

hibifolin to SrtA.

Initiate the enzymatic reaction by adding the fluorescent SrtA substrate to each well.

Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

Measure the fluorescence intensity using a microplate reader with appropriate excitation and

emission wavelengths for the specific FRET substrate used.
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Calculate the percentage of SrtA inhibition for each hibifolin concentration relative to the

control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

hibifolin concentration and fitting the data to a dose-response curve.

Assessment of Neuroprotection against Aβ-induced
Toxicity
This generalized protocol is based on the findings related to hibifolin's neuroprotective effects.

4.2.1. Materials

Primary cortical neurons or a suitable neuronal cell line

Aggregated beta-amyloid (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)

Hibifolin

Cell culture medium and supplements

Reagents for cell viability assays (e.g., MTT, LDH)

Kits for apoptosis detection (e.g., Caspase-3/7 activity assay, TUNEL assay for DNA

fragmentation)

Antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt)

4.2.2. Procedure

Cell Culture: Culture primary cortical neurons or neuronal cells under standard conditions.

Treatment:

Pre-treat the cells with various concentrations of hibifolin for a specified time (e.g., 1-2

hours).
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Following pre-treatment, expose the cells to a toxic concentration of aggregated Aβ

peptides. Include control groups (untreated, hibifolin alone, Aβ alone).

Incubate for a period sufficient to induce toxicity (e.g., 24-48 hours).

Cell Viability Assessment:

Perform an MTT or LDH assay to quantify cell viability and cytotoxicity, respectively.

Apoptosis Assays:

Measure the activity of caspase-3 and -7 using a commercially available kit.

Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

Western Blot Analysis for Akt Phosphorylation:

Lyse the treated cells and collect the protein extracts.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against total Akt and phosphorylated Akt (p-

Akt).

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Conclusion
Hibifolin is a promising natural compound with well-defined neuroprotective and anti-virulence

properties. Its ability to mitigate beta-amyloid toxicity through multiple mechanisms, including

the activation of the Akt signaling pathway, makes it a compelling candidate for further

investigation in the context of neurodegenerative diseases. Furthermore, its targeted inhibition

of the bacterial virulence factor Sortase A presents a novel anti-infective strategy that may

circumvent the development of antibiotic resistance. The data and protocols presented in this

guide are intended to provide a solid foundation for researchers and drug development

professionals to explore the full therapeutic potential of hibifolin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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